
3,3'-Dimethylbenzidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is an organic compound with the molecular formula C14H14N2·2HCl. This compound is a derivative of biphenyl, where the biphenyl core is substituted with two amino groups at the 4,4’ positions and two methyl groups at the 3,3’ positions. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride typically involves the following steps:
Nitration: The biphenyl core is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formation of Dihydrochloride Salt: The final step involves the treatment of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The amino groups in [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more stable amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology
In biological research, this compound can be used to study the effects of substituted biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used in the manufacture of specialty chemicals, including stabilizers for plastics and rubber, as well as in the production of high-performance materials.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the amino groups.
3,3’-Dimethylbiphenyl: Similar structure but lacks the amino groups and has different substitution positions.
4,4’-Diaminobiphenyl: Similar structure but lacks the methyl groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
7563-59-9 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC 名称 |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
InChI 键 |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
相关CAS编号 |
119-93-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)
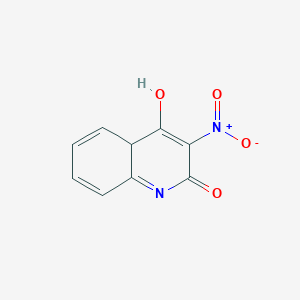

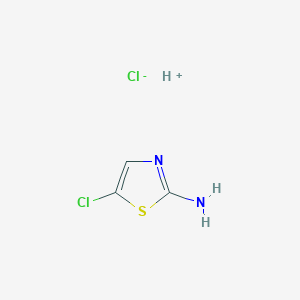
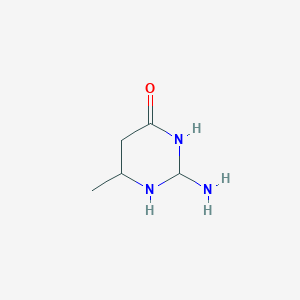
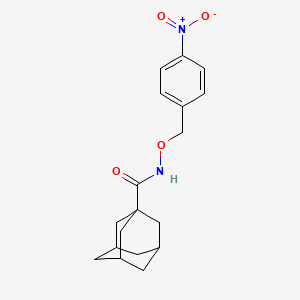
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
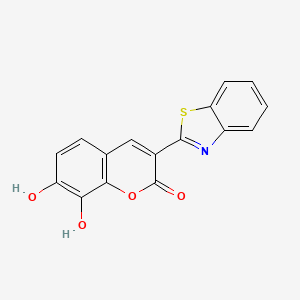

![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)

